2-Fluoro-3-iodo-6-(trifluoromethyl)pyridine

説明

Structural Identification and Nomenclature

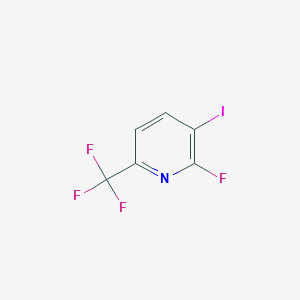

This compound possesses a distinctive molecular architecture characterized by the systematic substitution of the pyridine ring at three specific positions. The compound's molecular formula is established as C₆H₂F₄IN, with a molecular weight of 290.98 g/mol. The Chemical Abstracts Service registry number 957345-34-5 provides definitive identification for this compound, while the MDL number MFCD16606451 serves as an additional database identifier.

The structural elucidation of this compound reveals a pyridine heterocycle bearing three distinct substituents that significantly influence its chemical behavior. At the 2-position relative to the nitrogen atom, a fluorine atom occupies the ortho relationship, while the 3-position hosts an iodine substituent in the meta configuration. The 6-position, para to the nitrogen center, contains a trifluoromethyl group that introduces additional fluorine atoms into the molecular framework. This substitution pattern creates a highly electronegative environment around the pyridine ring, with the cumulative effect of four fluorine atoms and one iodine atom substantially altering the electronic distribution compared to unsubstituted pyridine.

The canonical SMILES representation Ic1ccc(nc1F)C(F)(F)F accurately depicts the connectivity and spatial arrangement of atoms within the molecule. The InChI identifier InChI=1S/C6H2F4IN/c7-5-3(11)1-2-4(12-5)6(8,9)10/h1-2H provides a standardized structural description that enables precise identification across chemical databases. The InChI Key YKFWFYZXEVQOLH-UHFFFAOYSA-N serves as a condensed hash representation of the complete structural information.

The nomenclature of this compound follows International Union of Pure and Applied Chemistry conventions for heterocyclic systems, where pyridine serves as the parent structure. Within the Hantzsch-Widman nomenclature system recommended by the International Union of Pure and Applied Chemistry, pyridine carries the systematic name azinine, although this designation is rarely employed in practical applications. The numbering system for pyridine derivatives begins at the nitrogen atom and proceeds sequentially around the ring, establishing the positional descriptors used in the compound name.

The systematic positioning of halogen substituents on the pyridine ring creates distinct chemical environments that influence reactivity patterns. The fluorine atom at the 2-position, being directly adjacent to the electron-deficient nitrogen, experiences significant electronic effects that modulate its chemical behavior compared to fluorine substituents on carbocyclic aromatics. The iodine substituent at the 3-position provides opportunities for diverse synthetic transformations, particularly cross-coupling reactions that exploit the reactivity of carbon-iodine bonds. The trifluoromethyl group at the 6-position introduces substantial electron-withdrawing character while maintaining chemical stability under various reaction conditions.

Commercial preparations of this compound typically achieve purities ranging from 95% to 97%, indicating well-established synthetic methodologies for its preparation. The compound requires careful storage conditions, typically at temperatures between 4-8°C, to maintain stability and prevent degradation. The molecular architecture combines multiple reactive sites within a single molecule, making it a valuable synthetic intermediate for accessing complex molecular frameworks through selective functionalization strategies.

Historical Context in Fluorinated Pyridine Chemistry

The development of fluorinated pyridine chemistry emerged from broader investigations into organofluorine compounds that began gaining momentum in the early twentieth century. The foundational work in fluoropolymer chemistry, exemplified by Dr. Roy Plunkett's accidental discovery of polytetrafluoroethylene in 1938 while working on refrigerants for DuPont, established the unique properties that fluorine substitution could impart to organic molecules. This breakthrough demonstrated the profound effects that fluorine incorporation could have on molecular properties, setting the stage for systematic exploration of fluorinated heterocyclic systems.

The specific pursuit of fluorinated pyridine derivatives gained significant attention during the 1960s as researchers recognized the potential applications of these compounds in pharmaceutical and agrochemical development. Early synthetic approaches to perfluoropyridine involved complex multi-step procedures that highlighted both the challenges and opportunities inherent in fluorinated heterocyclic chemistry. The first reported synthetic methods for obtaining perfluoropyridine occurred in the early 1960s and involved defluorination of perfluoropiperidine, which was synthesized electrochemically from pyridine and anhydrous hydrogen fluoride. These pioneering efforts achieved modest yields, with iron-mediated defluorination producing perfluoropyridine at 26% yield, while nickel-based procedures resulted in 12% recovery.

Subsequent developments in the mid-1960s established more practical synthetic routes to fluorinated pyridines through the work of Chambers and colleagues, as well as Banks and coworkers. These research groups developed methods for preparing perfluoropyridine by heating pentachloropyridine in an autoclave with anhydrous potassium fluoride, achieving yields up to 83% under optimized conditions. This methodology became the commercial standard for perfluoropyridine synthesis and demonstrated the viability of halogen exchange reactions for introducing fluorine into heterocyclic systems.

The evolution toward multiply-substituted fluorinated pyridines, such as trifluoromethylpyridine derivatives, represented a significant advancement in synthetic methodology. Patent literature from the 1980s documented systematic approaches to preparing trifluoromethylpyridines through reactions of trichloromethylpyridine starting materials with anhydrous hydrogen fluoride under elevated temperatures and pressures. These procedures typically employed metal halide catalysts such as iron(III) chloride or iron(III) fluoride to facilitate the transformation, with reaction times ranging from 1 to 100 hours depending on specific conditions.

| Historical Milestone | Year | Key Development | Yield/Significance |

|---|---|---|---|

| PTFE Discovery | 1938 | Accidental discovery by Roy Plunkett | Foundation for fluoropolymer chemistry |

| Perfluoropyridine Synthesis | Early 1960s | Defluorination of perfluoropiperidine | 12-26% yield |

| Commercial PFP Method | Mid-1960s | Pentachloropyridine + KF approach | Up to 83% yield |

| Trifluoromethylpyridine Patents | 1980s | Hydrogen fluoride exchange reactions | Commercial viability |

| Cesium Tetrafluorocobalatate Method | 1982 | Plevey and coworkers | 40% yield for PFP |

The recognition of hydrogen fluoride-pyridine complex as a versatile fluorinating agent contributed significantly to the development of fluorinated pyridine chemistry. This reagent system, characterized by the molecular formula C₅H₆FN and molecular weight 99.108 g/mol, enables the preparation of β-fluoroamines through reactions with amino alcohols and facilitates fluorination of various organic substrates. The complex serves as a source of hydrogen fluoride in a more manageable form, allowing controlled introduction of fluorine into organic molecules under milder conditions than those required for gaseous hydrogen fluoride.

The industrial significance of trifluoromethylpyridine derivatives became increasingly apparent through their incorporation into agrochemical and pharmaceutical products. The unique physicochemical properties imparted by the combination of fluorine atoms and pyridine moieties led to the development of over twenty agrochemical compounds containing trifluoromethylpyridine structural motifs that have received International Organization for Standardization common names. The first commercial application emerged with fluazifop-butyl, establishing trifluoromethylpyridine derivatives as important structural elements in crop protection chemistry.

Contemporary synthetic approaches to complex fluorinated pyridines like this compound build upon these historical foundations while incorporating modern advances in synthetic methodology. The development of selective fluorination techniques, improved halogen exchange procedures, and sophisticated purification methods has enabled access to highly functionalized pyridine derivatives with multiple halogen substituents. These compounds serve as versatile synthetic intermediates that can undergo selective transformations at different reactive sites, allowing construction of complex molecular architectures through sequential functionalization strategies.

特性

IUPAC Name |

2-fluoro-3-iodo-6-(trifluoromethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2F4IN/c7-5-3(11)1-2-4(12-5)6(8,9)10/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKFWFYZXEVQOLH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1I)F)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2F4IN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90730864 | |

| Record name | 2-Fluoro-3-iodo-6-(trifluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90730864 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

957345-34-5 | |

| Record name | 2-Fluoro-3-iodo-6-(trifluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90730864 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-fluoro-3-iodo-6-(trifluoromethyl)pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-3-iodo-6-(trifluoromethyl)pyridine typically involves the introduction of fluorine, iodine, and trifluoromethyl groups onto a pyridine ring. One common method involves the reaction of 2-chloro-6-(trifluoromethyl)pyridine with hydrogen fluoride and ferric chloride in a suitable solvent at elevated temperatures. The reaction mixture is then neutralized with a saturated sodium carbonate solution to obtain the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process .

化学反応の分析

Types of Reactions

2-Fluoro-3-iodo-6-(trifluoromethyl)pyridine undergoes various chemical reactions, including:

Nucleophilic substitution: The electron-deficient pyridine ring makes the fluorine atom susceptible to nucleophilic attack, leading to the formation of substituted products.

Oxidation and reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the iodine atom.

Coupling reactions: The presence of iodine allows for palladium-catalyzed coupling reactions, such as Suzuki and Sonogashira couplings.

Common Reagents and Conditions

Nucleophilic substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Oxidation: Reagents like hydrogen peroxide or potassium permanganate.

Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

Coupling reactions: Palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide.

Major Products Formed

Nucleophilic substitution: Substituted pyridines with various functional groups.

Oxidation and reduction: Iodine-containing products with different oxidation states.

Coupling reactions: Biaryl compounds and other coupled products.

科学的研究の応用

2-Fluoro-3-iodo-6-(trifluoromethyl)pyridine has diverse applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of complex organic molecules and as a reagent in various organic transformations.

Biology: Employed in the development of fluorinated analogs of biologically active compounds for studying their interactions with biological targets.

Medicine: Investigated for its potential use in drug discovery and development, particularly in the design of fluorinated pharmaceuticals with enhanced metabolic stability and bioavailability.

Industry: Utilized in the production of agrochemicals, such as herbicides and fungicides, due to its unique chemical properties

作用機序

The mechanism of action of 2-Fluoro-3-iodo-6-(trifluoromethyl)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine and trifluoromethyl groups can enhance the compound’s binding affinity and selectivity towards these targets. The electron-withdrawing nature of these groups can also influence the compound’s reactivity and stability, contributing to its overall biological activity .

類似化合物との比較

Comparison with Structurally Similar Pyridine Derivatives

2-Chloro-3-iodo-5-(trifluoromethyl)pyridine

- Molecular Formula : C₆H₂ClF₃IN

- Key Differences :

- Substitutes fluorine at position 2 with chlorine.

- Trifluoromethyl group at position 5 instead of 6.

- The shifted trifluoromethyl group modifies steric and electronic effects on the pyridine ring .

6-[5-Chloro-2-(trifluoromethyl)phenyl]-3-fluoro-2-methylpyridine

- Molecular Formula : C₁₃H₈ClF₄N

- Key Differences :

- Incorporates a 5-chloro-2-(trifluoromethyl)phenyl substituent at position 6.

- Methyl group at position 2 instead of iodine.

- Impact :

3-Chloro-6-(trifluoromethyl)pyridine-2-thiol

- Molecular Formula : C₆H₃ClF₃NS

- Key Differences :

- Replaces iodine at position 3 with a thiol (-SH) group.

- Chlorine at position 3 instead of fluorine.

- Impact :

2-Bromo-4-iodo-6-(trifluoromethyl)pyridine

- Molecular Formula : C₆H₂BrF₃IN

- Key Differences :

- Bromine at position 2 instead of fluorine.

- Iodine at position 4 instead of 3.

- Impact :

EW = Electron-Withdrawing

Research Findings and Trends

- Synthetic Utility : The iodine in 2-fluoro-3-iodo-6-(trifluoromethyl)pyridine enables Suzuki-Miyaura and Ullmann couplings, critical for constructing complex heterocycles .

- Biological Activity : Analogues like 6-[5-chloro-2-(trifluoromethyl)phenyl]-3-fluoro-2-methylpyridine exhibit pesticidal activity, suggesting the trifluoromethyl group enhances target binding .

- Thermal Stability : Compounds with trifluoromethyl groups (e.g., 3-Isocyanato-2-methyl-6-(trifluoromethyl)pyridine) show high thermal stability, favoring high-temperature applications .

生物活性

2-Fluoro-3-iodo-6-(trifluoromethyl)pyridine is a fluorinated heterocyclic compound that has garnered attention for its diverse biological activities. This article provides a detailed overview of its biological activity, mechanisms of action, and potential applications based on recent research findings.

Chemical Structure and Properties

The compound features a pyridine ring substituted with fluorine, iodine, and a trifluoromethyl group. These substitutions contribute to its unique physicochemical properties, enhancing its lipophilicity and biological interactions.

Target Interactions

this compound interacts with various biological targets due to its structural characteristics. It has been shown to bind to specific enzymes and receptors, influencing their activity. For instance, it can act as an inhibitor or activator depending on the context of the biochemical reaction.

Biochemical Pathways

The compound is involved in several biochemical pathways, particularly those related to metabolic regulation and stress responses. Its interactions with enzymes can modulate cellular processes such as signaling pathways and gene expression .

Antimicrobial Properties

Recent studies have indicated that this compound exhibits antimicrobial activity. Its high fluorine content is associated with increased potency against various pathogens, making it a candidate for further exploration in drug development.

Antitumor Activity

Research has demonstrated that this compound may possess antitumor properties. It has been evaluated in vitro for its ability to inhibit the proliferation of cancer cell lines. Preliminary results suggest that it could be effective against certain types of tumors, although more extensive studies are needed to confirm these findings .

Case Studies

-

Inhibition of Enzymatic Activity

In laboratory settings, this compound was tested for its ability to inhibit specific oxidoreductases. The results indicated significant inhibition at varying concentrations, suggesting potential applications in modulating redox states within cells. -

Cell Proliferation Studies

A study focusing on the antiproliferative effects of the compound showed that it could significantly reduce cell viability in certain cancer cell lines. The mechanism underlying this effect involves interference with key signaling pathways that regulate cell growth .

Pharmacokinetics

The pharmacokinetic profile of this compound suggests that it has favorable absorption characteristics due to its lipophilicity. This property enhances its bioavailability and potential efficacy as a therapeutic agent .

Summary of Biological Activities

Q & A

Q. What are the common synthetic routes for 2-Fluoro-3-iodo-6-(trifluoromethyl)pyridine?

The synthesis typically involves sequential halogenation and functionalization of the pyridine core. A three-step approach is often employed:

Trifluoromethyl introduction : Direct trifluoromethylation via cross-coupling reactions using CuI or Pd catalysts under anhydrous conditions.

Halogenation :

- Fluorination : Use of potassium fluoride (KF) in DMSO at 120–150°C to substitute chlorine or nitro groups at the 2-position .

- Iodination : Iodine can be introduced via halogen-exchange reactions using NaI in polar aprotic solvents (e.g., DMF) at elevated temperatures .

Purification : Column chromatography (silica gel, hexane/EtOAc) or recrystallization (ethanol/water) ensures high purity (>95%).

Key considerations : Sequential reaction order (fluorine first to avoid steric hindrance) and solvent selection (DMSO for fluorination, DMF for iodination) significantly impact yield .

Q. How is the structure of this compound characterized?

A combination of spectroscopic and crystallographic methods is used:

- NMR :

- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (C₇H₃F₄IN, MW: 331.97 g/mol).

- X-ray Crystallography : Resolves steric effects of the bulky trifluoromethyl and iodine groups .

Advanced Research Questions

Q. How can regioselectivity challenges during halogenation be addressed?

Regioselectivity is influenced by electronic and steric factors:

- Electronic effects : The electron-withdrawing CF₃ group directs electrophilic substitution to the 3-position (meta-directing), favoring iodination at this site .

- Steric control : Bulky ligands (e.g., PPh₃ in Pd-catalyzed reactions) suppress undesired ortho-substitution .

Methodological optimization : - Use directing groups (e.g., boronic esters) to temporarily block reactive sites.

- Computational modeling (DFT) predicts transition-state energies to guide reaction conditions .

Q. What role does the iodine substituent play in cross-coupling reactions?

The C–I bond’s low dissociation energy (~50 kcal/mol) makes it highly reactive in metal-catalyzed couplings:

- Suzuki-Miyaura : Pd(PPh₃)₄ mediates coupling with aryl boronic acids at 80–100°C, yielding biaryl derivatives.

- Sonogashira : CuI/Pd(PPh₃)₂Cl₂ catalyzes alkyne insertion for alkynylated pyridines .

Data contradiction : While iodine enhances reactivity, competing side reactions (e.g., proto-deiodination) may occur. Kinetic studies (GC-MS monitoring) and ligand screening (Xantphos vs. BINAP) mitigate this .

Q. How do electronic effects of substituents influence biological activity?

The CF₃ group increases lipophilicity (logP ~2.5), enhancing membrane permeability, while fluorine improves metabolic stability.

-

Enzyme inhibition : Docking studies (AutoDock Vina) show the iodine atom forms halogen bonds with kinase ATP-binding pockets (e.g., EGFR, ΔG = -9.2 kcal/mol) .

-

SAR trends :

Substituent Position Activity (IC₅₀, nM) 3-Iodo 12.5 ± 1.2 3-Bromo 45.3 ± 3.8 3-Chloro 98.6 ± 7.1 Iodine’s polarizability enhances target affinity compared to lighter halogens .

Q. What computational methods predict reactivity and stability?

- DFT calculations (Gaussian 16) : Analyze frontier molecular orbitals (HOMO-LUMO gaps) to predict nucleophilic/electrophilic sites.

- CF₃ lowers LUMO energy (-1.8 eV), increasing susceptibility to nucleophilic attack at the 4-position .

- Molecular dynamics (AMBER) : Simulate solvation effects (water/DMSO) to optimize reaction solvents .

Q. How are contradictions in synthetic yields resolved experimentally?

Divergent yields (e.g., 40% vs. 65% iodination) arise from trace moisture or oxygen. Solutions include:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。